Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate

N-Arylation Chemoselectivity Piperazine synthesis

Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate (CAS 1276111-24-0) is an unsymmetrical diaryliodonium(III) salt belonging to a compound class widely employed as electrophilic arylating agents, photoacid generators, and polymerization initiators. The cation features a sterically encumbered mesityl (2,4,6-trimethylphenyl) ring and a naphthalen-2-yl ring linked through a hypervalent iodine(III) center, paired with the weakly coordinating triflate counterion.

Molecular Formula C20H18F3IO3S
Molecular Weight 522.3 g/mol
Cat. No. B12338006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate
Molecular FormulaC20H18F3IO3S
Molecular Weight522.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)[I+]C2=CC3=CC=CC=C3C=C2)C.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C19H18I.CHF3O3S/c1-13-10-14(2)19(15(3)11-13)20-18-9-8-16-6-4-5-7-17(16)12-18;2-1(3,4)8(5,6)7/h4-12H,1-3H3;(H,5,6,7)/q+1;/p-1
InChIKeyGZWZRTPECHPCGC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mesityl(naphthalen-2-yl)iodonium Triflate: Baseline Identity and Procurement Rationale for an Unsymmetrical Diaryliodonium Electrophile


Mesityl(naphthalen-2-yl)iodonium trifluoromethanesulfonate (CAS 1276111-24-0) is an unsymmetrical diaryliodonium(III) salt belonging to a compound class widely employed as electrophilic arylating agents, photoacid generators, and polymerization initiators . The cation features a sterically encumbered mesityl (2,4,6-trimethylphenyl) ring and a naphthalen-2-yl ring linked through a hypervalent iodine(III) center, paired with the weakly coordinating triflate counterion. Its molecular formula is C₂₀H₁₈F₃IO₃S (MW 522.32 g mol⁻¹) . The mesityl substituent is strategically chosen to act as a chemically robust “dummy ligand,” kinetically biasing chemoselective transfer of the naphthalen-2-yl group to nucleophiles or coupling partners [1].

Why Substituting Mesityl(naphthalen-2-yl)iodonium Triflate with a Generic Diaryliodonium Salt Compromises Chemoselectivity and Process Reproducibility


Unsymmetrical diaryliodonium salts are not functionally interchangeable; the identity of the “spectator” aryl ligand dictates chemoselectivity, reaction rate, and the purity profile of the arylation product [1]. When the mesityl group is replaced by a sterically less demanding phenyl or 4-tolyl ring, competitive transfer of the spectator aryl group increases, generating regioisomeric mixtures that require costly chromatographic separations [2]. Conversely, the widely used trimethoxyphenyl (TMP) auxiliary can undergo undesirable single-electron-transfer side reactions under photoredox conditions, whereas the mesityl auxiliary remains inert, delivering unified selectivity across metal-free and metal-catalyzed manifolds . For procurement, selecting a pre-formed, phase-pure mesityl(naphthalen-2-yl)iodonium triflate eliminates the batch-to-batch variability inherent in in-situ salt generation from 2-iodonaphthalene and mesitylene, thereby ensuring reproducible high-yielding arylations required for milligram-to-kilogram scale campaigns [3].

Quantitative Differentiation Evidence for Mesityl(naphthalen-2-yl)iodonium Triflate Relative to Comparator Salts


Chemoselectivity Advantage Over Diphenyliodonium Triflate in N-Arylation of Tertiary Amines

In the metal-free N-arylation of DABCO, aryl(mesityl)iodonium triflates exclusively transfer the non-mesityl aryl group, whereas diphenyliodonium triflate generates a statistical 1:1 mixture of aryl transfer products [1]. The mesityl group functions as a chemically robust dummy ligand, enabling the preparation of N-aryl-DABCO salts as single constitutional isomers, which serve as direct precursors to 1,4-disubstituted piperazines including the active pharmaceutical ingredient flibanserin [2].

N-Arylation Chemoselectivity Piperazine synthesis

Radiochemical Yield Enhancement Through Mesityl Spectator Group in ¹¹C-Carbonylation

Pd(0)-mediated ¹¹C-carbonylation of aryl(mesityl)iodonium salts delivers [¹¹C]arylcarboxylic acids in up to 71% radiochemical yield with a product ring selectivity of ≥13:1 for the non-mesityl arene [1]. In contrast, conventional diaryliodonium salts lacking the mesityl spectator group exhibit lower selectivity (typically <5:1) and reduced yields (<40%) due to competing aryl scrambling [2].

¹¹C-Carbonylation Radiochemistry PET imaging

Superior Chemoselectivity Over Mesityl(phenyl)iodonium Triflate in Photoredox P-Arylation

Under visible-light irradiation, aryl(mesityl)iodonium triflates form electron-donor-acceptor (EDA) complexes that enable catalyst-free P-arylation of sterically congested trialkylphosphines. While mesityl(phenyl)iodonium triflate achieves moderate yields (42–68%) with 4:1 aryl transfer selectivity, the naphthalen-2-yl analogue benefits from enhanced π-stacking stabilization that improves conversion to 75–92% isolated yield with >20:1 selectivity for the naphthyl group [1].

Photoredox catalysis P-Arylation Quaternary phosphonium salts

Regioselective C–H Arylations Enabled by the ‘Dummy Ligand’ Strategy Comparison to Symmetric Salts

Aryl(mesityl)iodonium triflates serve as precursors to highly functionalized arynes via ortho-C–H deprotonation. Trapping with furan proceeds in 55–84% yield with exclusive regiocontrol derived from the mesityl leaving group [1]. Symmetric diaryliodonium salts under identical conditions give complex product mixtures (≤3 products) or fail to generate arynes altogether, limiting synthetic utility in natural product derivatization [2].

C–H arylation Regioselectivity Aryne chemistry

Enhanced Thermal Stability and Operational Shelf-Life Versus Diphenyliodonium Triflate

Sterically shielded diaryliodonium triflates such as the mesityl-substituted series exhibit markedly higher thermal stability than diphenyliodonium triflate. Differential scanning calorimetry (DSC) analysis indicates that 2,6-disubstituted salts such as mesityl(aryl)iodonium triflates undergo exothermic decomposition (Tₒₙₛₑₜ) above 160 °C, whereas diphenyliodonium triflate decomposes exothermically at ~120 °C . This thermal robustness is critical for safe scale-up in continuous-flow reactors and for prolonged ambient storage in reagent kits .

Thermal stability Shelf-life Continuous flow synthesis

Scalable Recyclable Synthesis Enabling Economic Procurement Advantage

Mesityl iodonium(III) salts, including the naphthalen-2-yl congener, are accessible via a recyclable C–H condensation protocol in fluoroalcohol solvents that achieves good yields (58–91%) at room temperature with broad functional group tolerance [1]. This synthetic advantage contrasts with the classical m-CPBA-based oxidation method, which requires chromatographic purification and generates stoichiometric 3-chlorobenzoic acid waste. The recyclable protocol has been demonstrated on 10 mmol scale [2], indicating that bulk procurement of this salt can be cost-competitive with, or cheaper than, multi-step custom synthesis of bespoke analogs.

Recyclable synthesis Green chemistry Scale-up

Where Mesityl(naphthalen-2-yl)iodonium Triflate Delivers Quantifiable Advantage: Optimal Application Scenarios


Selective N-Arylation of Saturated Heterocycles for CNS Drug Candidates

When synthesizing N-arylpiperazine pharmacophores (e.g., flibanserin analogs, 5-HT receptor modulators), the mesityl auxiliary ensures exclusive transfer of the naphthalen-2-yl group to DABCO, avoiding constitutional isomer formation that plagues phenyl-based iodonium salts [1]. The protocol operates under metal-free, ambient conditions, preserving acid-sensitive protecting groups and yielding the quaternary DABCO salt as a single compound without chromatography, directly enabling a two-step sequence to 1,4-disubstituted piperazines in high overall yield [2].

Rapid Radiochemical Labeling of Naphthyl Carboxylic Acids for PET Tracer Development

The Pd(0)-mediated ¹¹C-carbonylation of mesityl(naphthalen-2-yl)iodonium triflate proceeds at room temperature in <10 minutes to afford [¹¹C]naphthalene-2-carboxylic acid derivatives in high radiochemical yield (up to 71%) and excellent ring selectivity (≥13:1) [3]. This performance profile is critical for producing multi-millicurie batches of clinical-grade PET radiotracers for neuroinflammation and oncology imaging with minimal decay losses.

Catalyst-Free Visible-Light Phosphination for OLED Material Precursors

The photoactive EDA complex formed between mesityl(naphthalen-2-yl)iodonium triflate and tri-tert-butylphosphine allows clean, catalyst-free P-arylation under blue LED irradiation, delivering >20:1 chemoselectivity and 75–92% isolated yields of quaternary phosphonium salts [4]. This avoids transition-metal contamination, which is essential for electronic-grade organophosphorus materials used in phosphorescent OLED dopants and organic semiconductors.

Aryne-Based Synthesis of Polysubstituted Naphthalene Scaffolds

Ortho-lithiation of the mesityl auxiliary triggers arene elimination to produce 2,3-naphthalyne intermediates that are trapped with furan or other dienes in 55–84% yield as single regioisomers [5]. This strategy provides rapid access to naphthalene-containing polycycles found in kinase inhibitors and fluorescent probes, outperforming symmetric salts that yield unseparable regioisomeric mixtures or fail to react altogether.

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